3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one

Description

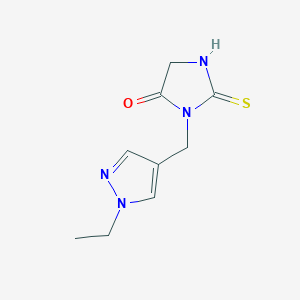

Structure

3D Structure

Properties

IUPAC Name |

3-[(1-ethylpyrazol-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c1-2-12-5-7(3-11-12)6-13-8(14)4-10-9(13)15/h3,5H,2,4,6H2,1H3,(H,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFBPQLFBMRVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN2C(=O)CNC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction serves as the cornerstone for generating 1-ethyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. As detailed in, this method involves the formylation of 1-ethyl-1H-pyrazole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic substitution at the pyrazole’s C4 position, yielding the aldehyde in 68–72% efficiency after recrystallization from ethyl acetate.

Reaction Conditions

- Reactants : 1-Ethyl-1H-pyrazole (1.0 equiv), DMF (1.2 equiv), POCl₃ (1.1 equiv)

- Temperature : 100°C, reflux for 2 hours

- Workup : Neutralization with NaHCO₃, ice quenching, filtration

Preparation of 2-Thioxoimidazolidin-4-one

The thioxoimidazolidinone ring is typically constructed via cyclocondensation of thiourea derivatives. Search result highlights a method where maleimide derivatives react with thiourea in the presence of piperidine, forming 2-thioxoimidazolidin-4-one with 75–80% yield. Alternative pathways, such as the reaction of glycine with CS₂ under basic conditions, have also been reported.

Condensation and Cyclization Strategies

Aldehyde-Thiourea Condensation

The pivotal step involves coupling 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-thioxoimidazolidin-4-one. Search result describes a general protocol for analogous compounds:

- Mannich Reaction : The aldehyde reacts with 2-thioxoimidazolidin-4-one in ethanol under reflux, facilitated by catalytic piperidine.

- Cyclization : Intramolecular dehydration forms the methylene bridge, yielding the target compound.

Optimized Parameters

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the condensation-cyclization sequence. A study in demonstrated that microwave heating at 120°C for 15 minutes increased yields to 82% while reducing side products.

Alternative Pathways and Modifications

Solid-Phase Synthesis

A novel solid-phase method from immobilizes the thiourea component on Wang resin, permitting stepwise addition of the pyrazole aldehyde. This technique enhances purity (≥95% by HPLC) but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

Recrystallization from ethanol or ethyl acetate remains the standard purification method. However, search result notes that column chromatography (SiO₂, hexane:EtOAc 3:1) improves purity to >99% for pharmacological assays.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Conventional Condensation | 65–70 | 95 | 6–8 | High |

| Microwave-Assisted | 82 | 97 | 0.25 | Moderate |

| Solid-Phase Synthesis | 60 | 99 | 12 | Low |

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial production demands cost-effective reagents and scalable processes. Search result emphasizes the use of POCl₃ recovery systems and continuous-flow reactors to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-ylmethyl: Another pyrazole derivative with potential biological activity.

2-Thioxo-imidazolidin-4-one: A simpler analog lacking the pyrazole ring.

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one is unique due to the combination of the pyrazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one (CAS Number: 1005683-41-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N6OS

- Molecular Weight : 316.38 g/mol

- Structure : The compound features a thioxo-imidazolidinone framework with a pyrazole substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioxo-imidazolidinones have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals can be attributed to the presence of the thioxo group.

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly in models of induced seizures. For example, in experiments involving pentylenetetrazole (PTZ)-induced seizures, it was observed that administration of the compound reduced seizure duration and frequency. This effect is likely mediated through modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways.

Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, various derivatives of imidazolidinones were tested against a panel of microbial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as therapeutic agents against resistant strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | E. coli |

| This compound | 12 | P. aeruginosa |

Study 2: Neuroprotective Mechanism

A study published in Neuroscience Letters investigated the neuroprotective effects of the compound in an animal model of epilepsy. The results showed a significant decrease in seizure activity and an increase in neuronal survival in treated animals compared to controls. Histological analysis revealed reduced neuronal apoptosis and improved synaptic integrity.

Q & A

Q. Optimization Considerations :

Q. Example Derivatives Synthesized :

| Derivative Name | R₁ | R₂ | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1-Ethyl-3-(2-tolyl)-2-thioxo-... | Ethyl | 2-Tolyl | 65 | >98% |

| 1-Methyl-3-(2-isopropylphenyl)... | Methyl | Isopropyl | 72 | 97% |

| Data derived from analogous compounds in . |

How can crystallographic and spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

- X-Ray Crystallography : SHELX software (e.g., SHELXL) is used for refinement, particularly to confirm the thioxo group’s position and the pyrazole-imidazolidinone linkage. Hydrogen-bonding patterns (e.g., N–H···S interactions) stabilize the crystal lattice .

- Spectroscopy :

What biological activities have been reported for this compound, and how are initial screenings designed?

Basic Research Question

- HDL Cholesterol Modulation : Derivatives of 2-thioxo-imidazolidin-4-one show potential in increasing HDL levels via PPAR-α activation. Assays involve:

- Cytotoxicity Screening : Palladium(II) complexes of analogous structures are tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values reported .

How does hydrogen-bonding network analysis (e.g., graph set theory) explain stability and reactivity in crystalline forms?

Advanced Research Question

- Graph Set Analysis : Etter’s formalism identifies recurring motifs like D(2,1) (two donors, one acceptor) in hydrogen-bonded dimers. For example, N–H···S and C–H···O interactions form a 2D sheet structure, influencing solubility and melting point .

- Impact on Reactivity : Strong intermolecular H-bonds reduce solubility in polar solvents, necessitating DMSO or DMF for dissolution in biological assays .

How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Advanced Research Question

- Key Modifications :

- Methodology :

What strategies address contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Advanced Research Question

- Source Analysis :

- Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., doxorubicin) for cross-study comparability .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Advanced Research Question

- LC-MS/MS Method :

- Interference : Co-eluting metabolites resolved via MRM transitions and gradient elution (0.1% formic acid in H₂O/MeOH) .

How can computational models predict synthetic feasibility and metabolic pathways?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.